molecular formula C24H25N3O6S B3569690 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B3569690
M. Wt: 483.5 g/mol
InChI Key: DMYHGFYJQPJJFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetylamino group (NHCOCH3), a sulfonyl group (SO2), and methoxy groups (OCH3). These functional groups could potentially give this compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule. For example, the sulfonyl group is often a strong electron-withdrawing group, which could influence the electronic structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more acidic, while the methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s hard to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, future research could focus on studying its physical properties and potential applications .

Properties

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-17(28)25-18-8-14-21(15-9-18)34(30,31)27(19-10-12-20(32-2)13-11-19)16-24(29)26-22-6-4-5-7-23(22)33-3/h4-15H,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHGFYJQPJJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
Reactant of Route 3
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
Reactant of Route 4
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
Reactant of Route 5
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
Reactant of Route 6
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N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide

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